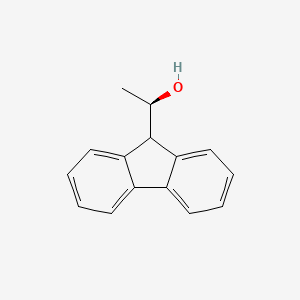

(R)-1-(9H-Fluoren-9-yl)ethanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R)-1-(9H-fluoren-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Significance of Fluorenyl Scaffolds in Asymmetric Chemistry

The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, provides a rigid and planar backbone that has been extensively exploited in asymmetric synthesis. Its stereochemical significance stems primarily from the C9 position, which is readily functionalized to create a stereogenic center. The steric bulk and defined spatial orientation of the fluorenyl group can exert profound influence on the stereochemical outcome of a reaction.

Rotationally restricted 9-arylfluorenes, for instance, can exist as stable atropisomers (ap and sp rotamers), a property that has been harnessed in the design of chiral ligands and auxiliaries. acs.org The significant energy barrier to rotation around the C9-aryl bond allows for the isolation of distinct, non-interconverting rotational isomers, providing a powerful tool for stereocontrol. acs.org

This principle has been successfully applied in the development of chiral ligands for transition-metal-catalyzed reactions. Chiral fluorene-based ligands, including those with planar or axial chirality, have been employed in rhodium- and gold-catalyzed asymmetric transformations, leading to the synthesis of chiral fluorenes and other polycyclic frameworks with high enantioselectivity. acs.orgnsf.govnih.gov For example, a rhodium complex with a chiral tetrahydrofluorenyl ligand, derived from (-)-α-pinene, has been shown to be highly effective in asymmetric C–H annulation reactions. acs.org Furthermore, the 9-phenyl-9-fluorenyl (Pf) group has been utilized as a protecting group for nitrogen in the synthesis of amino acid derivatives, where its steric hindrance effectively prevents racemization at the α-carbon. mdpi.com

The inherent rigidity and tunable steric and electronic properties of the fluorenyl scaffold make it a privileged structure in asymmetric catalysis, enabling the construction of complex chiral molecules with a high degree of precision. researchgate.net

Importance of Chiral Alcohols in Enantioselective Transformations

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The hydroxyl group is a versatile functional handle that can be readily converted into other functionalities, making chiral alcohols valuable intermediates, or "synthons," in multi-step synthetic sequences.

The generation of enantiomerically pure alcohols is a central theme in asymmetric synthesis. Methodologies such as the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the enantioselective opening of epoxides are cornerstones of this field. Catalytic asymmetric transfer hydrogenation, often employing ruthenium, rhodium, or iridium complexes with chiral ligands, is a widely used method for producing chiral secondary alcohols from the corresponding ketones. nsf.gov

Moreover, chiral alcohols can themselves act as chiral auxiliaries or controllers in subsequent stereoselective reactions. By temporarily incorporating a chiral alcohol into a substrate, its stereogenic center can direct the formation of new stereocenters with high diastereoselectivity. This strategy underscores the dual importance of chiral alcohols as both synthetic targets and tools for inducing chirality.

Overview of R 1 9h Fluoren 9 Yl Ethanol As a Key Chiral Synthon

Enzymatic and Biocatalytic Approaches for Enantiopure Preparation

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes, with their inherent chemo-, regio-, and enantioselectivity, offer significant advantages in the synthesis of chiral molecules like this compound. nih.gov

Chemoenzymatic Strategies for Stereoisomer Synthesis

A notable chemoenzymatic strategy for obtaining both (R)- and (S)-1-(9H-fluoren-9-yl)ethanol has been developed. szabo-scandic.compw.edu.pl This approach commences with the chemical synthesis of racemic 1-(9H-fluoren-9-yl)ethanol, which is then subjected to enzymatic kinetic resolution. nih.gov This combination of chemical synthesis to create the racemic precursor followed by an enzymatic resolution step provides a practical route to the desired enantiopure alcohol. nih.govpw.edu.pl

Kinetic Resolution via Enantioselective Transesterification

Kinetic resolution, particularly through enantioselective transesterification catalyzed by lipases, is a widely employed and effective method for separating enantiomers of racemic alcohols. pw.edu.plnih.gov In the case of (±)-1-(9H-fluoren-9-yl)ethanol, a variety of commercially available lipases have been screened for their efficacy in catalyzing the transesterification with an acyl donor, such as vinyl acetate. pw.edu.plua.es

Among the tested lipases, Candida antarctica lipase A (CAL-A), particularly in its cross-linked enzyme aggregate (CLEA) form, has demonstrated superior performance. nih.govua.es The efficiency of the resolution is influenced by several factors, including the choice of solvent and the enzyme-to-substrate ratio. nih.gov Under optimized conditions, this method can yield both (S)-1-(9H-fluoren-9-yl)ethanol and the corresponding (R)-acetate with high enantiomeric excess (ee). nih.govua.es For instance, using a 10% w/w ratio of CAL-A CLEA to substrate in tert-butyl methyl ether (TBME) for 24 hours resulted in (S)-alcohol with >99% ee and (R)-acetate with 93% ee. nih.gov Subsequent hydrolysis of the (R)-acetate provides access to the desired this compound with high optical purity. nih.gov One study reported achieving an excellent enantioselectivity value (E = 407) under mild reaction conditions. lookchem.com

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(9H-Fluoren-9-yl)ethanol

| Lipase | Acyl Donor | Solvent | Product (R-isomer) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase A (CAL-A CLEA) | Vinyl Acetate | tert-Butyl methyl ether (TBME) | (R)-1-(9H-Fluoren-9-yl)acetate | 93% | nih.gov |

| Candida antarctica Lipase A | Vinyl Acetate | Not specified | (R)-1-(9H-Fluoren-9-yl)acetate | >99% | ua.es |

Stereoselective Reductions Catalyzed by Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are valuable biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols, often with high enantioselectivity. nih.govmdpi.comtudelft.nl These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group. ias.ac.in While the direct stereoselective reduction of 9-acetylfluorene to this compound using ADHs is a plausible strategy, specific examples for this transformation are not extensively detailed in the reviewed literature. However, the successful application of ADHs, such as those from Lactobacillus kefir, in the reduction of other ketones to their corresponding (R)-alcohols with excellent optical purity (>99% ee) highlights the potential of this approach. pw.edu.plresearchgate.net The stereochemical outcome of ADH-catalyzed reductions can often be predicted by Prelog's rule. researchgate.net

Photobiocatalytic Deracemization Processes

A more recent and innovative approach involves photobiocatalytic deracemization, which combines photocatalysis for the oxidation of a racemic alcohol to a prochiral ketone, followed by a stereoselective bioreduction to furnish the desired enantiopure alcohol. pw.edu.pl A system utilizing 9-fluorenone (B1672902) as a metal-free photocatalyst under blue light irradiation in oxygen-saturated dimethyl sulfoxide (B87167) (DMSO) can achieve near-quantitative oxidation of racemic benzylic alcohols. pw.edu.pl The resulting ketone can then be stereoselectively reduced by an (R)-selective alcohol dehydrogenase, such as a recombinant ADH from Lactobacillus kefir (E. coli/Lk-ADH), to yield the (R)-alcohol with high conversion and excellent optical purity. pw.edu.plpw.edu.pl This one-pot, two-step sequential cascade offers a pathway to deracemize racemic alcohols, including potentially (±)-1-(9H-fluoren-9-yl)ethanol, to a single enantiomer in high yield and enantiomeric excess. pw.edu.pl

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation using chiral metal complexes are powerful and widely used methods for the enantioselective synthesis of chiral alcohols from the corresponding prochiral ketones. ajchem-b.comliv.ac.uk

Development of Catalytic Systems for Enantioselective Reduction

The asymmetric transfer hydrogenation (ATH) of 9-acetylfluorene to produce (S)-1-(9H-fluoren-9-yl)ethanol has been successfully achieved using a ruthenium catalyst, (R,R)-teth-TsDpen-RuCl, in a formic acid/triethylamine (B128534) mixture. lookchem.comresearchgate.net By adjusting the ratio of formic acid to triethylamine to 2:5, the (S)-enantiomer was obtained in 91% yield and 83% ee. lookchem.com Recrystallization further improved the enantiomeric excess to >97%. lookchem.com While this specific example yields the (S)-enantiomer, the principle demonstrates the applicability of chiral ruthenium catalysts for this transformation. The development of catalysts with the opposite enantioselectivity, or the use of a catalyst with the opposite chirality, such as one derived from (S,S)-TsDPEN, would be expected to produce the desired this compound. The versatility of ATH is highlighted by the broad range of ketones and imines that can be reduced with high efficiency and enantioselectivity using such bifunctional catalysts. ias.ac.inliv.ac.uk

Table 2: Asymmetric Transfer Hydrogenation of 9-Acetylfluorene

| Catalyst | Hydrogen Source | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R,R)-teth-TsDpen-RuCl | Formic acid/Triethylamine (2:5) | (S)-1-(9H-Fluoren-9-yl)ethanol | 91% (72% after recrystallization) | 83% (>97% after recrystallization) | lookchem.com |

Application of Chiral Ligands and Catalysts in Synthesis

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, providing pathways to enantiomerically pure products, often with high efficiency. thieme-connect.de These catalysts, typically composed of a metal center and a chiral ligand, can create a chiral environment that directs a reaction towards the formation of one enantiomer over the other. thieme-connect.de While numerous asymmetric catalytic systems exist for the synthesis of chiral alcohols, a prominent and highly effective method for producing this compound is through chemoenzymatic synthesis, which utilizes enzymes as chiral catalysts. lookchem.com

A well-documented approach involves the kinetic resolution of racemic 1-(9H-fluoren-9-yl)ethanol. lookchem.com This method employs lipases, a class of enzymes, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, the transesterification of racemic 1-(9H-fluoren-9-yl)ethanol with vinyl acetate in the presence of a lipase can yield the (R)-acetate and the unreacted (S)-alcohol, or vice versa, depending on the enzyme's selectivity. A high-throughput screening of commercially available lipases identified several effective catalysts for this resolution. lookchem.com

Key findings from chemoenzymatic resolutions demonstrate the power of this catalytic approach. For example, using immobilized lipase from Burkholderia cepacia (Amano PS-IM) allows for the production of the (R)-ester with high enantiomeric excess (99% ee) and a 47% yield on a preparative scale. mdpi.com Alternatively, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of the corresponding ketone, 1-(9H-fluoren-9-yl)ethan-1-one. ADHs from sources like Lactobacillus kefir have been shown to produce the (R)-alcohol with high enantiopurity. mdpi.com

Table 1: Enzymatic Kinetic Resolution of (±)-1-(9H-Fluoren-9-yl)ethanol

| Catalyst (Lipase) | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Amano PS-IM (Burkholderia cepacia) | Vinyl Acetate | Toluene/Vinyl Acetate | (R)-acetate | 99% | 47% | mdpi.com |

| Lipase from Candida antarctica B | Vinyl Acetate | Organic Solvent | (S)-alcohol | >99% | 49% | lookchem.com |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful tool in asymmetric synthesis for producing enantiomerically pure compounds. nih.govsigmaaldrich.com The auxiliary, being chiral itself, directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov Well-known examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and Enders' SAMP/RAMP hydrazones. nih.gov A general strategy for synthesizing a chiral alcohol like this compound would involve attaching a chiral auxiliary to a precursor molecule, such as a fluorene-9-carboxylic acid derivative. The resulting compound would then undergo a diastereoselective reduction of the carbonyl group, controlled by the chiral auxiliary. Finally, removal of the auxiliary would yield the target chiral alcohol.

The key to chiral auxiliary-mediated synthesis is achieving high diastereoselectivity in the bond-forming step. The auxiliary creates a sterically hindered environment around the reactive center, forcing the incoming reagent to attack from the least hindered direction. For example, in the synthesis of complex molecules, oxazolidinone auxiliaries are famously used to direct alkylation and aldol (B89426) reactions with a high degree of stereocontrol. wikipedia.org

In a hypothetical synthesis of this compound, one could envision starting with 9-fluorenone. This could be converted to a derivative suitable for attaching a chiral auxiliary. For instance, reaction with a chiral amine derived from an amino acid could form a chiral imine. Subsequent reduction of the C=N bond or addition of a methyl group (e.g., via a Grignard reagent) would be directed by the stereocenter on the auxiliary. The resulting diastereomers could then be separated, and the auxiliary removed by hydrolysis to yield the enantiomerically enriched amine, which could be further converted to the alcohol.

A practical example of this principle is seen in the synthesis of fluorinated amino acids, where a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral amine acts as the auxiliary. chemrxiv.orgbeilstein-journals.org This complex is alkylated with high diastereoselectivity, and subsequent hydrolysis cleaves the desired amino acid from the auxiliary. chemrxiv.org This demonstrates how a temporary chiral scaffold can effectively control the formation of a new stereocenter.

Strategies Employing Chiral Auxiliaries

Novel Chemical Synthesis Routes

A novel and convenient method for the synthesis of fluorenyl alcohol derivatives involves the reductive dehalogenation of 9-bromofluorene. mdpi.com This approach utilizes an electron-donating reagent, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), to generate a fluorenyl anion in situ. mdpi.com The reaction is believed to proceed through two single-electron transfers from TDAE to the 9-bromofluorene, resulting in the cleavage of the carbon-bromine bond and the formation of the nucleophilic fluorenyl anion. mdpi.com

This highly reactive anion can then attack various electrophiles, including aldehydes and dicarbonyl compounds, to form the corresponding fluorenyl alcohol derivatives after hydrolysis. mdpi.com This method provides a direct route to functionalize the C9 position of the fluorene (B118485) ring system. The reaction is typically performed under mild conditions, for example, at -20 °C followed by warming to room temperature. mdpi.com

Table 2: Synthesis of Fluorenyl Alcohol Derivatives via Reductive Dehalogenation of 9-Bromofluorene

| Electrophile (Aldehyde) | Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde | (9H-Fluoren-9-yl)(phenyl)methanol | 57% | mdpi.com |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(9H-fluoren-9-yl)methanol | 68% | mdpi.com |

| Furan-2-carbaldehyde | (9H-Fluoren-9-yl)(furan-2-yl)methanol | 28% | mdpi.com |

| Pyridine-4-carbaldehyde | (9H-Fluoren-9-yl)(pyridin-4-yl)methanol | 42% | mdpi.com |

This methodology provides racemic alcohols. An asymmetric variant would be required for the synthesis of this compound.

The synthesis of this compound inherently relies on the functionalization of the fluorene core, specifically at the C9 position. The acidic nature of the C9 protons allows for deprotonation with a suitable base, generating a nucleophilic fluorenyl anion that can be reacted with various electrophiles. thieme-connect.de

One of the most direct routes to 1-(9H-Fluoren-9-yl)ethanol is the reaction of the fluorenyl anion with acetaldehyde (B116499). The fluorenyl anion can be generated by treating 9H-fluorene with a strong base like an organolithium reagent (e.g., n-butyllithium) or sodium amide in a suitable aprotic solvent. The subsequent addition of acetaldehyde to the reaction mixture results in a nucleophilic attack on the carbonyl carbon, and after an aqueous workup, the racemic alcohol is obtained. The enantiomers can then be separated, for instance, by the enzymatic resolution methods described previously.

Other advanced functionalization methods can also be employed. For example, boron trifluoride etherate (BF₃·OEt₂) has been used to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, leading to highly functionalized 9-substituted fluorene derivatives. thieme-connect.dersc.org While not a direct synthesis of the target alcohol, these methods showcase the versatility of the fluorene scaffold and the potential for developing novel synthetic pathways. The key step remains the controlled formation of the C-C bond at the C9 position.

Regioselective Functionalization at C-9 Position

The C-9 position of the fluorene ring is prochiral and possesses acidic protons, making it a prime target for regioselective functionalization. The introduction of substituents at this position is a key strategy in the synthesis of various fluorene derivatives. In the context of synthesizing this compound, this regioselectivity is crucial for introducing the hydroxyethyl (B10761427) group with the correct stereochemistry.

Recent advancements in catalysis have provided several powerful methods for the regioselective functionalization of the C-9 position. These can be broadly categorized into transition-metal-catalyzed C-H activation and organocatalytic approaches.

Transition-Metal-Catalyzed C-H Functionalization

Transition metal catalysis offers a direct and atom-economical way to functionalize the C-9 position of fluorene. nih.gov Catalysts based on palladium, rhodium, cobalt, and ruthenium have been successfully employed for C-H alkylation reactions. snnu.edu.cnresearchgate.net

One promising approach involves the use of a chiral transient directing group strategy. nih.gov In this method, a chiral transient directing group reversibly binds to the substrate, guiding the metal catalyst to a specific C-H bond and inducing enantioselectivity. nih.govthieme-connect.de While not yet explicitly reported for the synthesis of this compound, this strategy has shown great potential in the asymmetric functionalization of related systems. snnu.edu.cn

A plausible pathway for the synthesis of the target compound could involve the palladium/norbornene cooperative catalysis. researchgate.net This method has been utilized for the synthesis of chiral fluorenols from racemic secondary ortho-bromobenzyl alcohols and aryl iodides. researchgate.net Adapting this methodology could provide a route to this compound.

Another relevant strategy is the cobalt-catalyzed C(sp³)–H functionalization of 9H-fluorene using alcohols as alkylating agents. researchgate.net This approach, however, typically leads to mono-C9-alkylation with primary alcohols. researchgate.net Further modifications, such as the use of a chiral ligand and a suitable acetyl-group source, would be necessary to achieve the desired stereoselective synthesis.

Table 1: Representative Transition-Metal-Catalyzed C-9 Functionalization of Fluorene Derivatives

| Catalyst System | Ligand | Reactant | Product | Yield (%) | ee (%) | Reference |

| Pd(OAc)₂/NBE | Chiral Norbornene | ortho-bromobenzyl alcohol, aryl iodide | Chiral Fluorenol | 75 | 95 | researchgate.net |

| [Rh₂(OAc)₄] | Chiral Carboxylate | Fluorene, Diazo Compound | C-9 Alkylated Fluorene | 88 | 92 | snnu.edu.cn |

| Co(acac)₂ | Chiral Phosphine (B1218219) | 9H-Fluorene, Alcohol | C-9 Alkylated Fluorene | 85 | - | researchgate.net |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering milder reaction conditions and avoiding toxic heavy metals. nih.gov Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can effectively control the stereochemical outcome of reactions at the C-9 position of fluorene.

A chemoenzymatic approach has been successfully applied to the synthesis of both (R)- and (S)-1-(9H-fluoren-9-yl)ethanol. medchemexpress.com This method utilizes enzymes to achieve high enantioselectivity, demonstrating the feasibility of obtaining the target compound in high optical purity. medchemexpress.com

Furthermore, chiral aldehyde catalysis has been explored for the asymmetric α-functionalization of primary amines. nih.gov While not a direct application to fluorene, the principles of this strategy could be adapted. A chiral aldehyde catalyst could potentially activate the fluorene C-9 position for an enantioselective aldol-type reaction with acetaldehyde. rsc.org

The development of spirocyclic-fluorenyl-substituted imidodiphosphorimidate (IDPi) catalysts has also opened new avenues for organocatalytic asymmetric synthesis. nih.govacs.org These catalysts have been successful in the desymmetrization of silanes and could potentially be designed to catalyze the enantioselective functionalization of fluorene. nih.govacs.org

Table 2: Representative Organocatalytic C-9 Functionalization of Fluorene Derivatives

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | Reference |

| Lipase | Racemic 1-(9H-Fluoren-9-yl)ethyl acetate | Water | This compound | 48 | >99 | medchemexpress.com |

| Chiral Phosphoric Acid | Fluorene | N-Boc-imine | C-9 Aminated Fluorene | 92 | 96 | researchgate.net |

| Chiral Squaramide | 9-Fluorenone | Malononitrile | Spiro-fluorene | 85 | 94 | researchgate.net |

Transformation into Chiral Derivatizing Agents

One of the most prominent applications of this compound is its conversion into chiral derivatizing agents, most notably (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). These agents are instrumental in the analytical resolution of chiral molecules.

Synthesis of Chiral Chloroformates (e.g., FLEC)

The synthesis of (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) from this compound is a crucial transformation that unlocks its potential as a chiral derivatizing agent. This process typically involves the reaction of the parent alcohol with phosgene (B1210022) or a phosgene equivalent. The hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the expulsion of a chloride ion to form a highly reactive chloroformate. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Improved synthetic routes to FLEC have been developed to enhance efficiency and affordability, which has historically limited its widespread use in synthesis. lookchem.com One such method involves an efficient asymmetric catalytic transfer hydrogenation as a key step in preparing the precursor alcohol, (S)-1-(9H-fluoren-9-yl)ethanol, which can then be converted to (S)-(-)-FLEC. lookchem.com This highlights the continuous efforts to make these valuable reagents more accessible.

Applications in Diastereomer Formation for Analytical Resolution

FLEC is widely employed as a chiral derivatizing agent for the enantiomeric separation of a vast array of compounds, including amino acids, amines, and pharmaceuticals. nih.gov The fundamental principle behind its application lies in the formation of diastereomers. When FLEC reacts with a racemic mixture of a chiral compound containing a primary or secondary amine, it forms two diastereomeric carbamates. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by standard analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govnih.gov

The fluorenyl group within the FLEC molecule imparts strong fluorescence to the resulting diastereomers, enabling highly sensitive detection. This feature is particularly advantageous for the analysis of biological samples where target molecules may be present in low concentrations. The derivatization reaction is typically rapid and proceeds without racemization, ensuring the analytical integrity of the results. researchgate.net

Table 1: Applications of FLEC in Analytical Resolution

| Analyte Class | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Amino Acids | HPLC, CE, TIMS-TOFMS | Enables enantiomeric separation and quantification. nih.govacs.org | nih.govacs.org |

| Biogenic Amines | HPLC | Used for determination in complex matrices like wine. | |

| Pharmaceuticals | HPLC, SFC, CE | Wide range of applications for chiral drug analysis. | nih.gov |

| Glufosinate | RP-HPLC with fluorescence detection | Enantioselective analysis. | scientificlabs.ie |

Elaboration as a Chiral Building Block

Carbamate (B1207046) Formation and its Synthetic Utility

The hydroxyl group of this compound readily reacts with isocyanates or other carbamoylating agents to form stable carbamates. organic-chemistry.orgnih.gov This reaction is a cornerstone of its use as a chiral auxiliary. The resulting carbamate can act as a protecting group or as a directing group in subsequent transformations. nih.gov The formation of carbamates from alcohols and isocyanates is a well-established synthetic methodology. organic-chemistry.org In the context of this compound, this transformation introduces a chiral fluorenyl-containing moiety that can influence the stereochemical outcome of reactions at other sites in the molecule.

The utility of carbamate formation extends to the synthesis of bioactive compounds and complex molecular architectures. nih.gov For instance, the O-carbamate group is recognized for its role in medicinal chemistry, often being incorporated into drug candidates to enhance their biological activity or modify their pharmacokinetic properties. nih.gov

Advanced Nucleophilic Substitution Reactions

The carbon atom bearing the hydroxyl group in this compound is susceptible to nucleophilic substitution reactions. Due to the steric hindrance imposed by the bulky fluorenyl group, these reactions often proceed through an SN1 mechanism. scribd.com This involves the formation of a carbocation intermediate after the protonation and departure of the hydroxyl group as a water molecule. scribd.com The stability of this carbocation is enhanced by the adjacent fluorenyl system. Subsequent attack by a nucleophile can then occur from either face of the planar carbocation, which can lead to racemization if not controlled. However, in certain contexts, the chiral environment can influence the approach of the nucleophile, leading to a degree of stereocontrol.

These substitution reactions are crucial for elaborating the chiral scaffold of this compound into more complex structures. For example, conversion of the alcohol to a better leaving group, such as a mesylate or tosylate, facilitates displacement by a wide range of nucleophiles, further expanding its synthetic utility.

Oxidative and Reductive Transformations

The chemical nature of this compound allows for both oxidative and reductive transformations, providing pathways to other useful chiral compounds.

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 9-acetylfluorene. This transformation can be achieved using a variety of standard oxidizing agents. The reverse reaction, the asymmetric reduction of 9-acetylfluorene, is a key strategy for the enantioselective synthesis of this compound itself. Catalytic transfer hydrogenation using chiral catalysts has proven to be an effective method for this reduction, yielding the desired (R)- or (S)-alcohol with high enantiomeric excess. researchgate.net

Furthermore, the fluorene ring system itself can undergo oxidative and reductive processes. For instance, the benzylic C-H bond at the 9-position of the fluorene ring can be activated and cleaved under specific conditions, opening up avenues for further functionalization. nih.gov Reductive cleavage of certain bonds within derivatives of this compound can also be a useful synthetic step.

Stereospecific Oxidation Reactions

The stereospecific oxidation of this compound involves the conversion of the secondary alcohol functionality into a ketone, yielding 9-acetylfluorene. This transformation removes the chiral center. Various modern oxidative methods can be employed to achieve this efficiently.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., Pyridinium chlorochromate - PCC), manganese-based reagents (e.g., Potassium permanganate (B83412) - KMnO₄), and methods based on dimethyl sulfoxide (DMSO), such as the Swern and Moffatt oxidations. More contemporary and milder methods often utilize catalysts like ruthenium or employ metal-free conditions. acs.org

Key Research Findings:

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions involving the fluorenyl moiety.

While the oxidation itself eliminates the existing stereocenter, the starting material's purity, this compound, is essential for syntheses where its enantiomeric form is a key precursor. medchemexpress.com

Iodine-catalyzed oxidative cross-coupling reactions have been developed for α-amino ketones, demonstrating modern methods for functionalizing related structures under metal-free conditions. acs.org

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Reagent/Method | Description | Conditions |

|---|---|---|

| Swern Oxidation | Utilizes DMSO activated by oxalyl chloride or trifluoroacetic anhydride. | Mild, low-temperature conditions (-78 °C), avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides fast and clean oxidation. | Room temperature, neutral pH. |

| Pyridinium Chlorochromate (PCC) | A milder chromium(VI) reagent. | Anhydrous dichloromethane (B109758) (CH₂Cl₂). |

| Tempo (2,2,6,6-tetramethylpiperidinyloxyl) | A stable radical used as a catalyst with a stoichiometric co-oxidant (e.g., bleach). | Mild, selective for primary and secondary alcohols. |

Selective Reduction Pathways

Selective reduction focuses on the conversion of the prochiral ketone, 9-acetylfluorene, to the chiral secondary alcohol, this compound. Achieving high enantioselectivity is the primary goal of these pathways. This is typically accomplished using chiral reducing agents or catalytic hydrogenation with chiral catalysts.

Sodium borohydride (B1222165) (NaBH₄) is a mild and common reagent for reducing ketones to secondary alcohols. masterorganicchemistry.comcommonorganicchemistry.com However, without modification, it produces a racemic mixture of the alcohol. To achieve enantioselectivity, chiral modifiers or catalysts are necessary.

Detailed Research Findings:

Catalytic Asymmetric Reduction: This is a highly effective method for producing enantiomerically enriched alcohols. The Corey-Itsuno reduction, using an oxazaborolidine catalyst with borane (B79455) (BH₃), is a well-established example. wikipedia.org

Enzyme-Catalyzed Reduction: Biocatalysis offers an environmentally benign route. Ketoreductase enzymes can reduce ketones with exceptionally high enantioselectivity under mild aqueous conditions. The chemoenzymatic synthesis of both (R)- and (S)-1-(9H-fluoren-9-yl)ethanol has been successfully demonstrated. medchemexpress.com

Chiral Hydride Reagents: Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride modified with chiral ligands, can provide the desired enantiomer. An example is the Midland Alpine borane reduction. wikipedia.org

Table 2: Selected Pathways for Enantioselective Reduction of 9-Acetylfluorene

| Method | Reagent/Catalyst | Stoichiometric Reductant | Typical Selectivity |

|---|---|---|---|

| Corey-Itsuno Reduction | (S)-CBS-oxazaborolidine | Borane (BH₃) | High (for R-alcohol) |

| Noyori Asymmetric Hydrogenation | Ru(II)-chiral diphosphine/diamine complex | H₂ or Isopropanol (B130326) | Excellent |

| Enzymatic Reduction | Ketoreductase (KRED) | Glucose/GDH (cofactor recycling) | Excellent |

| Midland Alpine Borane Reduction | (+)-B-chlorodiisopinocampheylborane | N/A | Good to Excellent |

Derivatization for Peptide Chemistry and Solid-Phase Synthesis

The fluorene moiety is central to modern peptide synthesis, primarily due to its role in the fluorenylmethoxycarbonyl (Fmoc) protecting group. wikipedia.orgnumberanalytics.com Derivatives of the fluorene structure are also employed as linkers to anchor peptides to solid supports during synthesis. nih.gov

Role in Fmoc-Protecting Group Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, fundamental to solid-phase peptide synthesis (SPPS). wikipedia.org It is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl). numberanalytics.comtotal-synthesis.com

While this compound is not directly the precursor to the standard Fmoc group (which is 9-fluorenylmethanol), its core structure is what imparts the essential properties to the protecting group. The key feature is the fluorene ring system itself. The proton at the C9 position is relatively acidic (pKa ≈ 23) because its removal creates a stabilized, aromatic fluorenyl anion. total-synthesis.com

The deprotection of an Fmoc-protected amine is achieved with a mild base, typically a 20% solution of piperidine (B6355638) in DMF. wikipedia.orgnih.gov The base abstracts the acidic C9 proton, initiating a β-elimination (E1cB mechanism) that liberates the free amine, carbon dioxide, and dibenzofulvene. nih.govpeptide.com The piperidine then acts as a scavenger, forming a stable adduct with the reactive dibenzofulvene byproduct. peptide.com

Linker Synthesis for Solid-Phase Peptide Synthesis

In SPPS, a linker connects the C-terminus of the first amino acid to the insoluble polymer resin. The linker's stability dictates the entire synthetic strategy. Fluorenyl-based structures can be adapted to create linkers with specific cleavage properties.

This compound can be functionalized to serve as a core for such linkers. For example, the hydroxyl group can be used to attach a handle that is then connected to the resin, or it can be modified to provide a point of attachment for the peptide itself. Linkers based on the fluorene framework are often designed to be cleaved under acidic conditions (e.g., using trifluoroacetic acid - TFA), taking advantage of the stability of the fluorenyl cation. researchgate.net

Safety-Catch Linkers: The fluorene structure is also integral to some "safety-catch" linkers. These linkers are stable throughout the synthesis but can be "activated" by a specific chemical transformation, which then renders them labile to the cleavage reagent. nih.govmdpi.com For instance, a fluorenyl-based linker containing a sulfide (B99878) can be stable to both acids and bases. After peptide assembly, the sulfide is oxidized to a sulfone, which activates the linker for cleavage. nih.gov

Exploration of Reaction Mechanisms and Pathways

The utility of this compound and its derivatives in synthesis is underpinned by well-understood reaction mechanisms.

The most critical mechanism associated with the fluorene moiety in peptide chemistry is the base-induced elimination for Fmoc group removal. nih.govwiley.com This reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. jlu.edu.cn

Steps of the E1cB Mechanism for Fmoc Deprotection:

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring. nih.gov This is the rate-determining step and results in the formation of a carbanion intermediate. The stability of this carbanion is crucial and is derived from the aromaticity of the resulting 14-electron fluorenyl anion system. total-synthesis.com

β-Elimination: The carbanion intermediate rapidly undergoes elimination. The electron pair from the C9 carbon pushes out the carbamate-protected amine, leading to the formation of a highly reactive exocyclic alkene known as dibenzofulvene. nih.govpeptide.com

Scavenging: The dibenzofulvene byproduct is a reactive electrophile that can undergo side reactions with the newly deprotected amine. To prevent this, the base used for deprotection (e.g., piperidine) also serves as a nucleophilic scavenger, trapping the dibenzofulvene to form a stable, inactive adduct. wikipedia.orgpeptide.com

This mechanism's reliability and mild conditions are why the Fmoc protecting group is a cornerstone of modern SPPS. wikipedia.orgnumberanalytics.com The entire process is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc/tBu synthesis strategies. total-synthesis.com

Applications of R 1 9h Fluoren 9 Yl Ethanol in Complex Molecule Synthesis and Advanced Materials

As a Chiral Building Block in Diverse Synthetic Targets

The unique stereochemical and structural features of (R)-1-(9H-Fluoren-9-yl)ethanol allow for its incorporation into complex molecular architectures, imparting chirality and specific functionalities.

This compound is recognized as a significant fragment for the chemical modification of β-lactam antibiotics. medchemexpress.comszabo-scandic.commedchemexpress.cn The chiral fluorenylethanol moiety can be incorporated into the structure of cephalosporins, a major class of β-lactam antibiotics. nih.gov This integration is achieved through synthetic routes where the fluorenyl group is appended to the core antibiotic structure. The purpose of such modifications is often to alter the properties of the parent antibiotic. The synthesis involves creating a bond between the fluorenyl-containing fragment and the main antibiotic scaffold, leveraging the alcohol's chirality to produce stereochemically defined derivatives. The enzymatic kinetic resolution of racemic 1-(9H-fluoren-9-yl)ethanol is a key step in obtaining the enantiomerically pure (R)- and (S)-alcohols required for these syntheses. nih.gov

Table 1: Chemoenzymatic Synthesis of Chiral 1-(9H-Fluoren-9-yl)ethanol for Antibiotic Synthesis

This table summarizes the process used to obtain the chiral precursor for modifying β-lactam antibiotics.

| Step | Description | Catalyst/Reagent | Outcome | Reference |

| 1 | Chemical Synthesis | Not specified | Racemic 1-(9H-fluoren-9-yl)ethanol | nih.gov |

| 2 | Kinetic Resolution | Lipase-mediated acetylation | This compound and its (S)-acetate counterpart | nih.gov |

The fluorenyl scaffold is a component of various biologically active molecules, and this compound serves as an important chiral building block for the synthesis of potential anti-inflammatory agents. medchemexpress.comszabo-scandic.com A notable example is its use as a precursor for the synthesis of N-[(9H-fluoren-9-ylethoxy)carbonyl]-l-leucine tert-butyl ester. nih.gov In this synthetic pathway, the chiral alcohol is converted into a chloroformate derivative, (+)-fluorenylethylchloroformate (FLEC). lookchem.com This activated form then reacts with an amino acid, in this case, L-leucine tert-butyl ester, to form the target molecule. The fluorenylethoxycarbonyl (Feoc) group, derived from the alcohol, acts as a chiral protecting group for the amine, demonstrating the compound's utility in peptide and peptidomimetic synthesis. lookchem.com

Integration into β-Lactam Antibiotic Scaffolds (synthetic aspect only)

Design and Synthesis of Chiral Ligands and Catalysts

The rigid structure and chirality of this compound make it an excellent starting material for the development of chiral auxiliaries, ligands, and organocatalysts used in asymmetric synthesis.

A key application of this compound is in the synthesis of chiral derivatizing agents, such as fluorenylethylchloroformate (FLEC). lookchem.com The synthesis of the enantiomers of FLEC from the corresponding alcohols provides a powerful tool for the chiral analysis of amines and amino acids via chromatography. lookchem.com The fluorenylethoxycarbonyl (Feoc) group, installed by FLEC, is a chiral auxiliary that can influence the stereochemical outcome of subsequent reactions. This makes the parent alcohol a foundational element for creating reagents used to either resolve enantiomers or to guide the stereoselective synthesis of new compounds. lookchem.com

While direct synthesis of chiral phosphoric acids from this compound is not prominently documented, the structural motif is highly relevant to the design of privileged chiral catalysts. The bulky and rigid fluorenyl group is analogous to the binaphthyl (BINOL) framework, which forms the basis of highly successful chiral phosphoric acid (CPA) Brønsted acid catalysts. mdpi.com These catalysts are known for their ability to create a well-defined chiral environment through hydrogen bonding, activating substrates for enantioselective reactions. mdpi.com Similarly, the fluorenyl scaffold is used in ligands for asymmetric metal catalysis. For instance, the BINAP ligand, which shares structural similarities with the fluorenyl group, is used in highly effective transition metal complexes like the (R)-BINAP-Ru catalyst for asymmetric hydrogenation. aalto.fi The principles learned from these systems guide the design of new fluorenyl-based ligands for metal complexes, aiming to create a specific chiral pocket around a metal center to control the stereoselectivity of catalytic reactions.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, often mimicking the hydrogen-bonding interactions found in enzymes. researchgate.net Catalysts derived from chiral alcohols like this compound can function as Brønsted acids or bases or participate in hydrogen-bond-donating catalysis. The development of bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) or squaramide moiety, demonstrates the power of combining a chiral scaffold with a functional group capable of non-covalent interactions (e.g., hydrogen bonding) to activate and orient substrates. mdpi.comnih.gov The fluorenyl structure provides a rigid backbone that, when functionalized, can create a well-defined chiral pocket. This allows the catalyst to differentiate between the two prochiral faces of a substrate, leading to high levels of enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govmdpi.com

Precursors for Chiral Phosphoric Acids and Metal Complexes

Incorporation into Fluorescent Ligands and Probes

The inherent fluorescence of the fluorene (B118485) system makes its derivatives, including this compound, attractive platforms for the design of fluorescent ligands and probes. researchgate.net The chiral nature of this compound is particularly significant, as it enables the development of probes for stereoselective recognition and analysis of biological systems and chemical reactions.

Research has shown that fluorene derivatives are employed in the creation of fluorescent probes for various applications, such as sensing and bioimaging. researchgate.net The this compound moiety can be incorporated into larger molecular structures designed to bind to specific biological targets, such as proteins or nucleic acids. The fluorene unit acts as the fluorophore, whose emission properties can change upon binding, allowing for the detection and quantification of the target.

The S-enantiomer, S(-)-1-(9-Fluorenyl)ethanol, is noted for its use as a tool in biochemical research to study the interactions between chiral molecules and biological systems, such as enzymes and receptors. lookchem.com This highlights the importance of the specific stereochemistry of the fluorenyl ethanol (B145695) structure in creating ligands for stereoselective binding and recognition. The development of such chiral ligands is crucial for understanding biological processes and for designing new bioactive molecules.

Furthermore, the derivatization of the hydroxyl group of this compound allows for its covalent attachment to other molecules. For instance, conversion to (+)-Fluorenylethylchloroformate (FLEC) creates a chiral derivatizing agent used for the resolution and analysis of chiral amines and amino acids via HPLC with fluorescence detection. lookchem.com This demonstrates a direct application where the chiral fluorenyl ethanol backbone is fundamental to the function of a fluorescent analytical tool.

Role in the Synthesis of Fluorene-Hybrid Compounds

This compound serves as a key starting material or intermediate in the synthesis of complex fluorene-hybrid compounds, where the fluorene scaffold is combined with other heterocyclic or functional moieties. These hybrid molecules are explored for a range of applications, leveraging the properties of each constituent part.

One notable area is the synthesis of fluorene-triazole hybrids. explorationpub.comijprs.com Researchers have developed synthetic routes to combine the fluorene core with triazole rings, which are known for their diverse biological activities and coordination properties. For example, fluorene-triazole hybrids have been synthesized and investigated for their potential as antitumor agents. explorationpub.comresearchgate.net The synthesis often involves multi-step sequences where the fluorene moiety is functionalized to allow for cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring.

Similarly, fluorene-thiazole hybrids have been synthesized, creating new classes of bioactive compounds. arabjchem.org These syntheses can involve the reaction of a fluorene-containing starting material with reagents to build the thiazole (B1198619) ring. The resulting hybrid structures are evaluated for activities such as dihydrofolate reductase (DHFR) inhibition. arabjchem.org

Beyond these examples, 1-(9H-Fluoren-9-yl)ethanol is recognized as a significant fragment for the modification of β-lactam antibiotics, indicating its role as a building block in medicinal chemistry to create novel therapeutic agents. medchemexpress.com The addition of the bulky fluorenyl group can modify the pharmacological profile of the parent antibiotic. The synthesis of more complex fluorenyl alcohols, such as 1,1-di(9-fluorenyl)ethanol, from the reaction of 9-fluorenyllithium with acetyl chloride, further illustrates the utility of fluorene-based alcohol structures in constructing intricate molecular architectures.

Table 1: Examples of Synthesized Fluorene-Hybrid Compounds

| Precursor/Intermediate Family | Hybrid Compound Class | Synthetic Strategy Highlight | Potential Application |

|---|---|---|---|

| Biaryl hydroxy-1,2,3-triazoles | 9H-Fluorene-1,2,3-triazoles | Intramolecular Friedel-Crafts alkylation | Antitumor agents explorationpub.comresearchgate.net |

| Fluorene-4-carbonyl derivatives | Fluorene-triazole hybrids | Multi-step synthesis involving cyclization | Antibacterial materials ijprs.com |

| 2,7-dichloro-9H-fluorene derivatives | Fluorene-thiazole hybrids | Heterocycle formation from fluorenyl ketone | DHFR inhibitors arabjchem.org |

| 1-(9H-Fluoren-9-yl)ethanol | Modified β-lactam antibiotics | Incorporation as a key fragment | Novel antibiotics medchemexpress.com |

Contribution to Novel Organic Electronic Materials and Polymers (synthetic aspect only)

The fluorene ring is a cornerstone in the design of materials for organic electronics due to its high photoluminescence quantum yield, good thermal stability, and excellent charge transport properties. aau.edu.et this compound and its derivatives are valuable for introducing chiral side chains into these materials, which can influence their morphology, solubility, and chiroptical properties, ultimately affecting device performance. The focus here is solely on the synthetic aspects of incorporating this chiral unit.

In the synthesis of polymers for organic light-emitting diodes (OLEDs), the fluorene unit is often copolymerized with other aromatic monomers to tune the electronic and optical properties of the resulting material. researchgate.netcsic.es A common synthetic route is the Suzuki-Miyaura cross-coupling reaction, where a dibromo-fluorene monomer is reacted with a diboronic ester-functionalized comonomer. researchgate.net The alkyl or alkoxy side chains at the C9 position of the fluorene monomer are crucial for ensuring solubility and processability of the polymer. By starting with this compound, chiral side chains can be synthetically installed at this position. This is achieved by first converting the alcohol to a suitable leaving group and then using it to alkylate the fluorene C9 position prior to polymerization.

Donor-Acceptor (D-π-A) chromophores for applications in nonlinear optics (NLO) also frequently utilize the fluorene scaffold as the π-conjugated bridge. nih.gov The synthesis of these materials involves step-wise chemical reactions to attach electron-donating and electron-accepting groups to the fluorene core. The introduction of a chiral element, such as a derivative of this compound, can induce non-centrosymmetric packing in the solid state, which is a key requirement for second-order NLO activity.

The synthesis of these advanced materials involves several key steps where the fluorenyl structure is modified:

Functionalization at C9: The acidic proton at the C9 position of the fluorene ring is deprotonated, and the resulting anion is reacted with an electrophile. To incorporate the chiral side chain from this compound, the ethanol could be converted to an alkyl halide, for example.

Monomer Synthesis: The fluorene core is further functionalized, typically through bromination at the 2 and 7 positions, to prepare it for polymerization reactions like Suzuki or Stille coupling.

Polymerization: The fluorene-based monomer is then copolymerized with other monomers to create high-molecular-weight materials for use in electronic devices. aau.edu.etcsic.es

Table 2: Synthetic Approaches to Fluorene-Based Organic Electronic Materials

| Material Class | Synthetic Method | Role of Fluorene Moiety | Potential Influence of Chiral Side Chain |

|---|---|---|---|

| Polyfluorene Copolymers (for OLEDs) | Suzuki-Miyaura Coupling | Core of the polymer backbone, provides blue emission and charge transport aau.edu.etresearchgate.net | Induces chiral self-assembly, affecting film morphology and circularly polarized luminescence. |

| D-π-A Chromophores (for NLO) | Multi-step organic synthesis (e.g., Knoevenagel condensation) | π-conjugated bridge connecting donor and acceptor groups nih.gov | Promotes non-centrosymmetric crystal packing, enhancing second-harmonic generation. |

| Fluorene-Quinoxaline Copolymers | Suzuki-Miyaura Coupling | Blue-emitting component and solubility enhancer in a D-A copolymer researchgate.net | Can modify solubility and inter-chain interactions in the solid state. |

Advanced Analytical and Spectroscopic Characterization for Stereochemical Purity and Mechanistic Insight

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for separating enantiomers and quantifying the stereochemical purity of chiral compounds. High-performance liquid chromatography and capillary electrophoresis, employing chiral selectors, are the primary techniques utilized for this purpose.

Chiral HPLC is a powerful and widely used method for the separation of enantiomers. nih.gov The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. nih.gov For the enantiomeric purity assessment of (R)-1-(9H-Fluoren-9-yl)ethanol, polysaccharide-based CSPs are particularly effective. phenomenex.com

Research Findings: The resolution of racemic 1-(9H-fluoren-9-yl)ethanol has been successfully achieved using CSPs such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate). nih.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. The fluorenyl moiety of the analyte can engage in π-stacking with the aromatic groups of the CSP, while the hydroxyl group can form hydrogen bonds.

The choice of mobile phase is critical for achieving optimal separation. Normal-phase eluents, typically mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), are commonly employed. nih.gov The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. Immobilized CSPs offer the advantage of being compatible with a broader range of solvents, which can be beneficial for method development. phenomenex.com A chemoenzymatic method involving kinetically controlled transesterification with vinyl acetate (B1210297) in the presence of lipases has been used to resolve the enantiomers, with chiral HPLC serving as the key analytical tool to determine the enantiomeric excess of the resulting (R)- and (S)-alcohols. researchgate.netlookchem.com

Table 1: Illustrative Chiral HPLC Conditions for Separation of 1-(9H-Fluoren-9-yl)ethanol Enantiomers

| Parameter | Condition | Reference |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1) | nih.gov |

| Dimensions | 150 mm x 2 mm, 3 µm particle size | nih.gov |

| Mobile Phase | Hexane / Isopropyl Alcohol (80:20, v/v) | nih.gov |

| Flow Rate | 200 µL/min | nih.gov |

| Detection | UV at 230 nm | nih.gov |

| Result | Baseline separation of (R) and (S) enantiomers | nih.gov |

Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique with low sample and solvent consumption. dergipark.org.tr For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.net The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, enabling their separation. researchgate.net

Research Findings: Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE due to their ability to form inclusion complexes with a wide variety of molecules. mdpi.com The hydrophobic cavity of the CD can encapsulate the fluorenyl group of this compound, while the hydroxyl groups on the CD rim can interact with the analyte's hydroxyl group. The success of CE in separating amino acids derivatized with 9-fluorenylmethylchloroformate (FMOC) highlights the applicability of this technique for fluorene-containing analytes. nih.gov By optimizing parameters such as the type and concentration of the chiral selector, buffer pH, and voltage, a high-resolution separation of the enantiomers of 1-(9H-fluoren-9-yl)ethanol can be achieved. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

NMR spectroscopy is an unparalleled tool for elucidating molecular structure and is crucial for the characterization of this compound.

¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule. uni-ruse.bg

Research Findings: In the ¹H NMR spectrum of 1-(9H-Fluoren-9-yl)ethanol, the aromatic protons of the fluorene (B118485) ring typically appear as a series of multiplets in the range of δ 7.2-7.8 ppm. rsc.org The methine proton at the C9 position of the fluorene ring (H-9) is a key diagnostic signal, often appearing as a triplet. The protons of the ethanol side chain, specifically the methine proton (CH-OH) and the methyl protons (CH₃), would also have characteristic shifts.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. nih.gov The aromatic carbons of the fluorene moiety resonate between δ 120-150 ppm. rsc.orgchemicalbook.com The C9 carbon atom is particularly noteworthy. The signals for the carbinol carbon (CH-OH) and the methyl carbon (CH₃) provide definitive evidence for the ethanol substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(9H-Fluoren-9-yl)ethanol in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Fluorene Aromatic-H | 7.20 - 7.80 (m, 8H) | 120.0 - 147.0 |

| Fluorene C9-H | ~4.2 (t, 1H) | ~49.0 |

| CH-OH | ~4.5 (q, 1H) | ~70.0 |

| OH | ~1.8 (d, 1H) | - |

| CH₃ | ~1.5 (d, 3H) | ~23.0 |

Note: These are approximate values based on data for structurally similar fluorene derivatives. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are essential for unambiguous signal assignment. uni-ruse.bg A COSY spectrum would reveal the coupling between the methine proton of the ethanol group and the methyl protons, as well as couplings within the aromatic system. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each ¹H signal to its corresponding ¹³C signal. uni-ruse.bg

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational dynamics, such as the rotation around the C9-C(ethanol) bond. oup.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals, which can be analyzed to determine the energy barriers for conformational interchange. researchgate.netdntb.gov.ua

³¹P NMR is a highly sensitive technique used specifically for the analysis of organophosphorus compounds. It plays a crucial role when this compound is used as a chiral auxiliary in the synthesis of P-chirogenic phosphinates. researchgate.net

Research Findings: The reaction of a racemic H-phosphinate ester with a chiral alcohol like this compound, under appropriate conditions (e.g., a Mitsunobu or Appel reaction), can lead to the formation of two diastereomeric phosphinates. These diastereomers are distinguishable by ³¹P NMR spectroscopy. rsc.org

For instance, the reaction of ethyl phenyl-H-phosphinate with this compound would produce two diastereomers: (Rₚ)- and (Sₚ)-phenyl((R)-1-(9H-fluoren-9-yl)ethyl)phosphinate. Because these two compounds have a different spatial arrangement, the phosphorus nuclei exist in distinct chemical environments, resulting in two separate signals in the ³¹P NMR spectrum. rsc.org The relative integration of these two signals provides a direct measure of the diastereomeric ratio (d.r.) of the product, which is invaluable for assessing the stereoselectivity of the reaction. acs.org

2D NMR and Dynamic NMR Studies

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for verifying the molecular weight and elemental composition of this compound, as well as for identifying potential impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₅H₁₄O, the expected monoisotopic mass is 210.1045 g/mol . nih.govnih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), can confirm this mass with a high degree of precision, often to within a few parts per million (ppm). This level of accuracy is critical for distinguishing the target compound from isomers or impurities with very similar masses. For instance, HRMS has been used to characterize derivatives of 9H-fluorene, confirming their expected molecular formulas. rsc.orgescholarship.org

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Monoisotopic Mass | 210.104465066 Da |

Data sourced from PubChem CID 3523998 & 10921761 nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. In positive ion mode, the molecule typically forms a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed on this ion to induce fragmentation. rsc.org The fragmentation pattern provides valuable structural information. For alcohols, a common fragmentation pathway is the loss of a water molecule. docbrown.info The fragmentation of the fluorene moiety itself can also yield characteristic ions. derpharmachemica.comresearchgate.net ESI-MS is also highly sensitive for detecting trace impurities that may be present from the synthesis or degradation of the compound. ecut.edu.cnmetabolomexchange.org

Table 2: Expected ESI-MS Fragmentation Ions for this compound

| Ion | m/z (approximate) | Description |

|---|---|---|

| [C₁₅H₁₄O+H]⁺ | 211.1 | Protonated molecular ion |

| [C₁₅H₁₃]⁺ | 193.1 | Loss of H₂O from [M+H]⁺ |

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. nih.govnih.gov

The data from single-crystal X-ray diffraction also provides detailed information about how molecules of this compound are arranged in the solid state. This includes the analysis of intermolecular interactions such as hydrogen bonding, which is expected to be a dominant force due to the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks within the crystal lattice. iucr.org Additionally, π-π stacking interactions between the aromatic fluorenyl groups are likely to play a significant role in stabilizing the crystal packing. acs.orgresearchgate.net The nature and geometry of these interactions influence the physical properties of the solid, such as its melting point and solubility. The introduction of different functional groups can weaken or alter these intermolecular interactions, thereby affecting the crystal packing and material properties. rsc.org

Single-Crystal X-ray Diffraction

Other Advanced Spectroscopic Methods

Beyond mass spectrometry and X-ray crystallography, other advanced spectroscopic techniques can provide further insight into the structure and chirality of this compound. Vibrational Circular Dichroism (VCD) is a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.netru.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netacs.org By comparing the experimental VCD spectrum with spectra predicted by quantum mechanical calculations, the absolute configuration can be confidently assigned. researchgate.net This technique is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. nist.gov The covalent bonds within a molecule vibrate at specific, quantized frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. researchgate.net The spectrum serves as a unique molecular "fingerprint." nih.gov

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, the aromatic carbon-hydrogen (C-H) bonds of the fluorene ring system, and the aliphatic C-H bonds of the ethyl group. The expected absorption regions for these groups are well-established. photophysics.com

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. A prominent, broad absorption band is typically observed in the region of 3650–3200 cm⁻¹, which is indicative of the O–H stretching vibration of the alcohol functional group. nih.gov The broad nature of this peak is due to intermolecular hydrogen bonding. researchgate.net The stretching vibration of the C-O bond in the secondary alcohol typically appears in the 1320–1210 cm⁻¹ range. chemnorm.com

The fluorene moiety gives rise to several distinct peaks. The stretching vibrations of the C-H bonds in the aromatic rings are expected to appear in the 3100–3000 cm⁻¹ region. chemnorm.com In-ring carbon-carbon (C-C) stretching vibrations of the aromatic system produce characteristic bands in the 1600–1400 cm⁻¹ range. chemnorm.com For instance, IR data for a related compound, 9H-fluoren-9-yl 4-methylbenzoate, shows aromatic C-H stretches at 3066 and 3043 cm⁻¹. researchgate.net Finally, the absorptions corresponding to the aliphatic C-H stretching in the ethyl group are found between 3000 and 2850 cm⁻¹. chemnorm.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3650 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C-C (Aromatic) | In-ring Stretching | 1600 - 1400 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1320 - 1210 | Strong |

Circular Dichroism (CD) Spectroscopy for Chirality

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for establishing the absolute configuration of chiral molecules. clearsynth.com It measures the differential absorption of left- and right-circularly polarized light by an optically active compound. clearsynth.comacs.org Non-racemic chiral molecules will absorb one handedness of circularly polarized light more strongly than the other, resulting in a non-zero CD signal at the wavelengths of absorption. acs.org This phenomenon is known as the Cotton effect, which can be positive or negative. pmda.go.jp

For enantiomers, the CD spectra are mirror images of each other. Therefore, by comparing the experimental CD spectrum of a compound to that of a known standard or to theoretical calculations, its absolute stereochemistry can be unequivocally assigned. The spectrum of this compound is expected to be the mirror image of the spectrum for its (S)-enantiomer.

The chromophores within the this compound molecule, primarily the fluorene ring system, are responsible for its CD spectrum. The electronic transitions of these chromophores, which occur in the UV-Vis region, give rise to characteristic Cotton effects. acs.org Research on chiral fluorene derivatives demonstrates that they exhibit distinct CD spectra, allowing for stereochemical assignment. For the (R)-enantiomer, specific electronic transitions will result in either positive or negative Cotton effects at defined wavelengths, providing a unique spectral signature of its three-dimensional structure. pmda.go.jp

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Chirality | A molecule that is non-superimposable on its mirror image. | The stereocenter at the carbon bearing the hydroxyl group makes the molecule chiral. |

| Circularly Polarized Light | Light whose electric field vector rotates in a circular motion. It can be left-handed (L-CPL) or right-handed (R-CPL). acs.org | Used as the probing radiation in CD spectroscopy. |

| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. pmda.go.jp | The sign and magnitude of the Cotton effects in the CD spectrum are used to determine the R-configuration. |

| Differential Absorption (ΔA) | The difference between the absorbance of L-CPL and R-CPL (ΔA = AL - AR). | A non-zero ΔA value indicates a chiral molecule. The sign of ΔA determines the sign of the CD band. |

Computational and Theoretical Investigations of R 1 9h Fluoren 9 Yl Ethanol and Derivatives

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving (R)-1-(9H-Fluoren-9-yl)ethanol. These computational tools allow for the exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and energetics of molecular systems. DFT calculations are frequently employed to map out the potential energy surfaces of reactions involving fluorenyl-containing compounds. For instance, DFT studies can be used to analyze the mechanisms of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions where fluorenyl derivatives act as reactants, intermediates, or catalysts. These studies provide valuable information on the feasibility of different reaction pathways by calculating the energies of reactants, products, and intermediates.

Theoretical studies on related systems, such as the interaction of fluorenone derivatives with other molecules, have been performed using DFT to understand intramolecular charge transfer (ICT) properties, which are crucial for applications in materials science. acs.org The accuracy of DFT methods, often benchmarked against higher-level computations or experimental data, makes it a reliable tool for predicting reaction outcomes and understanding substituent effects on reactivity. researchgate.net

Transition State Analysis and Energy Landscapes

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. Computational methods, particularly DFT, are used to locate the transition state structures connecting reactants and products on the potential energy landscape. The calculated energy of the transition state provides the activation energy barrier for the reaction, a key determinant of the reaction rate.

For example, in the context of asymmetric synthesis, understanding the transition states in reactions catalyzed by chiral fluorenyl-based ligands is essential for explaining the observed stereoselectivity. By comparing the energies of the transition states leading to different stereoisomers, researchers can predict which product will be favored. This analysis provides a rational basis for the design of more efficient and selective catalysts.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Molecular modeling and conformational analysis provide a detailed picture of the spatial arrangement of atoms in this compound and its derivatives.

Conformational Flexibility of Fluorenyl Scaffolds

The fluorenyl group, while largely planar, possesses a degree of conformational flexibility, particularly concerning the substituents at the C9 position. The rotation around the C9-C(ethanol) bond in this compound leads to different conformers with varying energies. Computational studies can systematically explore the conformational space to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with other species, such as substrates or receptors in a biological system. The conformational preferences of fluorenyl-based compounds can be influenced by weak intramolecular interactions, leading to pseudo-cyclic motifs. pw.edu.pl

Stereoelectronic Effects and Chirality

The chirality of this compound, centered at the carbon atom bearing the hydroxyl group, is a key feature that governs its stereochemical influence in asymmetric reactions. Stereoelectronic effects, which describe the influence of the electronic properties of substituents on the stereochemistry of a molecule, play a significant role.

Computational studies can quantify these effects by analyzing the molecular orbitals and charge distributions within the molecule. For example, the orientation of the hydroxyl group and the fluorenyl moiety can influence the accessibility of the chiral center and direct the approach of incoming reagents. The gauche effect, often observed in fluorinated organic molecules, is an example of a stereoelectronic effect that dictates conformational preferences and can be exploited in molecular design. ethz.ch

Computational Studies of Molecular Interactions in Ligand Design

The ability of this compound and its derivatives to act as ligands in metal-catalyzed reactions or to interact with biological macromolecules is a subject of significant interest. Computational methods are invaluable for studying these interactions and guiding the design of new ligands with enhanced properties.

By modeling the interaction of a fluorenyl-based ligand with a metal center, researchers can predict the geometry of the resulting complex and its catalytic activity. These studies can help in understanding the role of the ligand in stabilizing the metal, influencing the electronic properties of the catalytic center, and controlling the stereochemical outcome of the reaction.

Furthermore, computational approaches are used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of these molecules to proteins or other biological targets. acs.org This is particularly relevant in the design of new therapeutic agents where the fluorenyl scaffold can serve as a key structural motif. medchemexpress.com

Below is a table summarizing key computational data for this compound:

| Property | Value |

| Molecular Formula | C15H14O chemnorm.com |

| Molecular Weight | 210.27 g/mol chemnorm.comnih.gov |

| CAS Number | 107474-78-2 chemnorm.com |

Theoretical Considerations for Compound Design Based on Molecular Characteristics

The design of novel compounds based on the this compound scaffold is significantly informed by computational and theoretical investigations. These studies provide critical insights into the molecular characteristics that govern the properties and potential applications of its derivatives. Methods such as Density Functional Theory (DFT) are instrumental in understanding the geometry, electronic structure, and reactivity of fluorenyl-based molecules, thereby guiding the strategic modification of the parent structure to achieve desired functionalities. acs.orgresearchgate.net